N-(2-bromo-4-fluorophenyl)-4-fluorobenzamide

Description

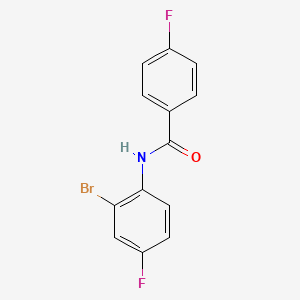

N-(2-Bromo-4-fluorophenyl)-4-fluorobenzamide is a halogenated benzamide derivative characterized by a benzamide backbone substituted with a bromine atom at the 2-position and fluorine atoms at the 4-position of the phenyl ring (attached to the amide nitrogen) and the 4-position of the benzoyl moiety. Its molecular formula is C₁₃H₈BrF₂NO, with a molar mass of 324.11 g/mol.

Properties

IUPAC Name |

N-(2-bromo-4-fluorophenyl)-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrF2NO/c14-11-7-10(16)5-6-12(11)17-13(18)8-1-3-9(15)4-2-8/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKRGITAFXTWYGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)F)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-fluorophenyl)-4-fluorobenzamide typically involves halogenation and amide formation reactions. One common method involves the bromination of 4-fluoroaniline to obtain 2-bromo-4-fluoroaniline, which is then reacted with 4-fluorobenzoyl chloride to form the desired benzamide. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and amide coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired compound specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-fluorophenyl)-4-fluorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions to form more complex aromatic systems.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can facilitate halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Major Products

The major products formed from these reactions include substituted benzamides, quinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-bromo-4-fluorophenyl)-4-fluorobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-bromo-4-fluorophenyl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares N-(2-bromo-4-fluorophenyl)-4-fluorobenzamide with structurally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects and Structural Variations

Key Compounds for Comparison:

N-(2-Nitrophenyl)-4-bromobenzamide (I) :

- Substituents: Bromine at the benzamide 4-position, nitro group at the aniline 2-position.

- Structural features: Two molecules per asymmetric unit in crystal packing, with dihedral angles between aromatic rings influenced by nitro group steric effects.

- Applications: Primarily studied for crystallographic behavior rather than bioactivity.

4-Bromo-N-(4-carbamothioylphenyl)-2-fluorobenzamide : Substituents: Bromine (4-position), fluorine (2-position) on the benzamide, and a carbamothioyl group on the aniline ring. Molecular weight: 353.21 g/mol.

N-(4-Bromo-2-fluorophenyl)-2,4-bis(methyloxy)benzamide :

- Substituents: Methoxy groups at benzamide 2- and 4-positions, bromine and fluorine on the aniline ring.

- Molecular weight: 354.17 g/mol.

- Impact: Methoxy groups increase electron density, altering solubility and pharmacokinetic properties relative to halogenated analogs.

N-(5-Butyl-7-oxo-5,7-dihydroisobenzofuro[5,6-d]oxazol-2-yl)-4-fluorobenzamide (Z-4a) : Substituents: Fluorine at benzamide 4-position fused to a heterocyclic isobenzofuroxazole moiety. Yield: 34.9%; melting point: 183–249°C.

Table 1: Comparative Data for Selected Benzamide Derivatives

Key Observations:

- Halogen Effects : Bromine and fluorine substituents enhance electronegativity and lipophilicity, improving membrane permeability in drug candidates. For example, fluorinated benzamides like Z-4a show moderate yields (34.9%), likely due to steric hindrance during synthesis .

- Sulfur vs. Oxygen : The carbamothioyl group in may offer superior metal coordination compared to oxygen-based substituents, as seen in Ni(II) and Cu(II) complexes of N-(dimethylcarbamothioyl)-4-fluorobenzamide .

- Heterocyclic Integration : Compounds like Z-4a exhibit higher melting points (up to 249°C) due to rigid heterocyclic frameworks, which could enhance thermal stability in material applications .

Crystallographic and Conformational Analysis

- The title compound in (N-(2-nitrophenyl)-4-bromobenzamide) crystallizes with two molecules per asymmetric unit, showing intermolecular N–H···O hydrogen bonds.

Biological Activity

N-(2-bromo-4-fluorophenyl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article discusses the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique halogenation pattern that contributes to its distinct chemical properties. The presence of bromine and fluorine atoms enhances its lipophilicity and potential bioactivity, making it valuable for pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to various receptors, affecting signal transduction pathways crucial for cell proliferation and survival.

Antimicrobial Activity

Research indicates that this compound exhibits potential antimicrobial properties. Preliminary studies suggest it may be effective against various bacterial strains, although further research is needed to establish its efficacy and mechanism.

Anticancer Properties

This compound has shown promise in cancer therapy. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. The compound's cytotoxicity was found to be comparable or superior to established anticancer agents like bleomycin .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Cytotoxicity Assays : In vitro assays demonstrated that the compound effectively inhibited the growth of cancer cells, with IC50 values indicating significant potency. The mechanism involves the induction of apoptosis via mitochondrial pathways.

- Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that this compound interacts with specific targets, potentially leading to the modulation of critical signaling pathways associated with cancer progression.

- Comparative Studies : When compared with similar compounds, such as N-(2-bromo-4-fluorophenyl)benzenesulfonamide, this compound exhibited enhanced biological activity due to its unique halogenation pattern.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.